molecular formula C20H13Br B179275 9-Bromo-10-phenylanthracene CAS No. 23674-20-6

9-Bromo-10-phenylanthracene

Cat. No. B179275
CAS RN: 23674-20-6
M. Wt: 333.2 g/mol
InChI Key: WHGGVVHVBFMGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-10-phenylanthracene is a yellow-white solid powder . It is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity .


Synthesis Analysis

The synthesis of 9-Bromo-10-phenylanthracene involves the reaction of 9-Phenylanthracene (2.5g, 9.83mmol) and NBS (2.1g, 11.8mmol) dissolved in 80mL CHCl3 . The mixture is then heated to 60°C for 2 hours under N2 . After cooling to room temperature, 20 mL water is added .


Molecular Structure Analysis

The molecular formula of 9-Bromo-10-phenylanthracene is C20H13Br . The structure consists of a bromine atom attached to the 9th carbon of the anthracene ring, and a phenyl group attached to the 10th carbon .


Physical And Chemical Properties Analysis

9-Bromo-10-phenylanthracene has a molecular weight of 333.23 . It has a boiling point of 449.7±14.0 °C at 760 mmHg and a melting point of 154.0 to 158.0 °C . The compound is insoluble in water but soluble in hot toluene and dimethylformamide .

Scientific Research Applications

  • Photophysical Properties and Applications in Photon Upconversion : 9-Bromo-10-phenylanthracene, as a derivative of 9,10-disubstituted anthracenes, has been studied for its potential in applications like OLEDs and triplet-triplet annihilation upconversion. Modifications in the 9,10 positions of anthracenes can lead to new physical properties while retaining inherent optical characteristics. This research suggests their utility in developing blue-emitting materials for upconversion systems (Gray et al., 2015).

  • Applications in Molecularly Imprinted Polymers (MIPs) : 9-Bromo-10-phenylanthracene derivatives have been explored as fluorescent monomers for Molecularly Imprinted Polymers. These derivatives show complexation with carboxylic acids, indicating their potential in creating specific binding sites within MIPs for targeted molecules (Zhang, Verboom, & Reinhoudt, 2001).

  • Use in Fluorescent Materials : 9-Phenylanthracene, a closely related compound, has been synthesized in a planarized form, increasing its electron-donating character. This modification leads to a bathochromic shift in absorption, higher molar absorption coefficients, and intense fluorescence, making it suitable as a building block for fluorescent materials (Iwahara, Kushida, & Yamaguchi, 2016).

  • Electroluminescent Applications in OLEDs : Derivatives of 9,10-diaryl anthracenes, structurally similar to 9-Bromo-10-phenylanthracene, are promising materials for OLED applications, particularly blue OLEDs. They exhibit high thermal stability and wide band gaps, making them suitable as host and hole-transporting materials (Sarsah et al., 2013).

  • Solvatochromatic Properties : Solvatochromism, the ability to change color depending on the solvent, was observed in a derivative of 9-Bromo-10-phenylanthracene. This property is significant for applications in sensing and display technologies (Imoto et al., 2009).

Safety And Hazards

9-Bromo-10-phenylanthracene is harmful if swallowed and may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name

9-bromo-10-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGVVHVBFMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400022
Record name 9-bromo-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-10-phenylanthracene

CAS RN

23674-20-6
Record name 9-bromo-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-10-phenyl-anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 9-phenylanthracene (10 grams) and ferric chloride (0.065 gram) in 100 milliliters of dichloromethane were added 6.70 grams of bromine in 30 milliliters of dichloromethane through an addition funnel at room temperature. The reaction mixture was stirred for 3 hours, and then washed with aqueous sodium thiosulfate and water. After removal of the solvents, the crude residue was recrystallized from ethanol to yield 12.5 grams of 10-bromo-9-phenylanthracene. The structure of this compound was confirmed by proton NMR analysis.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.0 g (23.7 mmol) of 9-phenylanthracene was dissolved in 80 mL of carbon tetrachloride, and then, in the reaction solution thereof, a solution in which 3.80 g (21.1 mmol) of bromine was dissolved in 10 mL of carbon tetrachloride was dropped by a dropping funnel. After dropping, it was stirred for one hour at room temperature. After reaction, a sodium thiosulfate aqueous solution was added thereto and stirred. An organic layer was washed with a sodium hydroxide aqueous solution and saturated saline, and then dried with magnesium sulfate. After the mixture was subjected to natural filtration, the filtrate was concentrated and dissolved in toluene, and then filtration was carried out using florisil, celite, and alumina. When the filtrate was concentrated and then recrystallized with a mixed solution of dichloromethane and hexane, 7.0 g of 9-bromo-10-phenylanthracene that was a target substance was obtained as a light yellow solid at a yield of 89% (Synthesis scheme (b-2)).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 300 mL three-neck flask, 5.8 g (23 mmol) of 9-phenylanthracene and 100 mL of carbon tetrachloride were placed. Then, 30 mL of a carbon tetrachloride solution containing 4.0 g (25 mmol) of bromine was dripped into the mixture under nitrogen stream. After dripping, the solution was stirred for 12 hours at room temperature. After a certain period, 100 mL of a 1.0 M sodium thiosulfate solution was added and stirred for 1 hour, and an aqueous layer of the mixture was extracted with chloroform. The obtained extracted solution and the organic layer were combined and washed with a 0.10 M sodium thiosulfate solution, a saturated aqueous solution of sodium hydrogen carbonate, and saturated saline in this order, and then, the organic layer was dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. A toluene solution of the solid was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. Methanol was added to the solid, and this suspension was irradiated with ultrasonic waves. Then, 6.4 g of a solid substance, which was target pale yellow powder, was obtained by suction filtration in a yield of 84%.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
6.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

An amount of 13.65 (53.7 mmol) of 9-phenylanthracene was dissolved in 100 ml of N,N dimethylformamide. An amount of 10.5 g (59 mmol) of N bromosuccinimide was added and allowed to react for six hours. Then, distilled water was added to stop the reaction and the deposit was filtered. The recovered deposit was purified by column chromatography to obtain 15.97 g (48 mmol) of 9-bromo-10-phenylanthracene. The yield was 89.3%.
[Compound]
Name
13.65
Quantity
53.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-10-phenylanthracene
Reactant of Route 2
Reactant of Route 2
9-Bromo-10-phenylanthracene
Reactant of Route 3
Reactant of Route 3
9-Bromo-10-phenylanthracene
Reactant of Route 4
Reactant of Route 4
9-Bromo-10-phenylanthracene
Reactant of Route 5
Reactant of Route 5
9-Bromo-10-phenylanthracene
Reactant of Route 6
Reactant of Route 6
9-Bromo-10-phenylanthracene

Citations

For This Compound
84
Citations
A Umemiya, H Nakano, N Iwaya… - J. Porphyrins …, 2023 - ccl.scc.kyushu-u.ac.jp
… Compound 7 was prepared from 9-bromo-10-phenylanthracene via lithiation. Other chemicals and solvents were of reagentgrade quality and used without further purification unless …
Number of citations: 1 ccl.scc.kyushu-u.ac.jp
TM Swager, CJ Gil, MS Wrighton - The Journal of Physical …, 1995 - ACS Publications
… for the protons beta to the bromide in 9-bromo-10-phenylanthracene. As a result of the low solubility of these materials, GPC analysis was not performed. However, if it is assumed that …
Number of citations: 431 pubs.acs.org
B Reitstoen, VD Parker - Journal of the American Chemical …, 1990 - ACS Publications
… Preparative electrolyses in acetonitrile resulted in yields of 9-bromo-10phenylanthracene of 5, 20, and 32% atCHBr3 concentrations of 0.1, 0.4, and 0.8 M, respectively.9 …
Number of citations: 52 pubs.acs.org
V Gray, D Dzebo, A Lundin, J Alborzpour… - Journal of Materials …, 2015 - pubs.rsc.org
… 0.99 mmol) of 9-bromo-10-phenylanthracene was added to a … (0.7 mmol) of 9-bromo-10-phenylanthracene was added to a … 1.05 mmol) of 9-bromo-10-phenylanthracene was added to a …
Number of citations: 131 pubs.rsc.org
AD Mosnaim, DC Nonhebel - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… was carried out as above but with 9-bromo-10-phenylanthracene (0.1 11 g., 0.33 mmole). G.1.c. analysis of the crude product showed it contained only 9-bromo- 10-phenylanthracene. …
Number of citations: 7 pubs.rsc.org
C Yang, J Jacob, K Müllen - Macromolecules, 2006 - ACS Publications
… The bromination of 9-phenylanthracene in acetic acid gave 9-bromo-10-phenylanthracene (91%) which was transformed to 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-…
Number of citations: 46 pubs.acs.org
SJ Chung, GS Maciel, HE Pudavar, TC Lin… - The Journal of …, 2002 - ACS Publications
… (1) by the Suzuki reaction 35 with 9-bromo-10-phenylanthracene and 2,5-dimethylphenyl boronic acid … Compound 3 was prepared from 9-bromo-10-phenylanthracene and 2,5-dimethyl-…
Number of citations: 61 pubs.acs.org
C Gao, JY Seow, B Zhang, CR Hall, AJ Tilley… - …, 2019 - Wiley Online Library
… of gem-DPA: A mixture of 2,2′-((2,2-diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (700 mg, 1.19 mmol), 9-bromo-10-phenylanthracene (…
KĒ Kriķis, Z Kapilinskis - CHEMISTRY SECTION, 2022 - scholar.archive.org
… On the other hand, Stille cross-coupling between purine H and 9-bromo-10-phenylanthracene, and following Negishi cross-coupling with thiazolopyrimidine F will be used for the …
Number of citations: 9 scholar.archive.org
K Okumura, K Mase, N Yanai… - Chemistry–A European …, 2016 - Wiley Online Library
… The acceptor 1, synthesized using 9-bromo-10-phenylanthracene and 4-pyridylboronic acid, showed almost identical absorption and fluorescence spectra to DPA in chloroform (Figure …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.